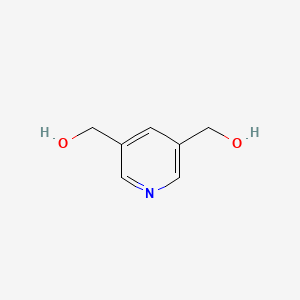

Pyridine-3,5-diyldimethanol

描述

Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in medicinal chemistry and material science. sciencepublishinggroup.comjchemrev.com These compounds, structurally similar to benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen group, are found in many natural products like vitamins and alkaloids. nih.govmdpi.com Their unique properties, such as water solubility, chemical stability, and the ability to form hydrogen bonds, make them valuable in the development of new drugs and functional materials. jchemrev.comjcbsc.org The pyridine scaffold is a common feature in many FDA-approved drugs and is a key building block in the synthesis of agrochemicals and pharmaceuticals. mdpi.comijnrd.orgijnrd.org

The reactivity of the pyridine ring allows for various chemical modifications. It is more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, than electrophilic substitution, which typically occurs at the C-3 position under more strenuous conditions. nih.gov This reactivity is due to the electron-withdrawing effect of the nitrogen atom, which creates an electron-deficient ring. acs.org Researchers have developed numerous methods to synthesize and functionalize pyridine derivatives, reflecting their importance in organic chemistry. ijnrd.orgelsevier.com

Significance of Pyridine-3,5-diyldimethanol as a Core Scaffold

This compound, with its two hydroxymethyl groups at the 3 and 5 positions of the pyridine ring, serves as a crucial building block in the synthesis of more complex molecules. cymitquimica.com The hydroxymethyl groups provide reactive sites for further chemical transformations, such as nucleophilic substitutions and condensation reactions. cymitquimica.com This bifunctionality allows for the construction of symmetrical and unsymmetrical molecules with diverse applications.

One notable application of this compound is in the synthesis of ligands for coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxymethyl groups can coordinate with metal ions, forming stable complexes. mdpi.com These coordination compounds are of interest for their potential use in catalysis and materials science. mdpi.commdpi.com Furthermore, this compound is a precursor in the synthesis of biologically active molecules, including potential inhibitors of enzymes like neuronal nitric oxide synthase. nih.gov

The 3,5-disubstituted pattern of this pyridine derivative is of particular interest in medicinal chemistry. Researchers have designed and synthesized series of 3,5-disubstituted pyridines that have shown potent activity against various diseases, highlighting the importance of this substitution pattern for biological activity. nih.gov

Historical Context of this compound Research

While the broader field of pyridine chemistry has a long history, specific research into this compound is more recent. Early research often focused on the synthesis of the compound itself. For instance, a common synthetic route involves the reduction of the corresponding diester, diethyl 3,5-pyridinedicarboxylate, using a reducing agent like lithium aluminum hydride. mdpi.comnih.gov Another method involves the reaction of this compound with hydrobromic acid to produce 3,5-bis(bromomethyl)pyridine, a versatile intermediate for further synthesis. nih.gov

More recent research has shifted towards utilizing this compound as a starting material for creating more complex and functionalized molecules. For example, it has been used in the synthesis of bis-triazolyl-pyridine derivatives, which have been investigated for their ability to interact with non-canonical DNA structures like G-quadruplexes and i-motifs. mdpi.comnih.govresearchgate.net This line of research demonstrates the evolution of interest in this compound from a simple chemical entity to a key component in the development of sophisticated molecular tools and potential therapeutic agents.

Research Trajectories and Future Outlook for this compound

Current and future research involving this compound is poised to expand into several exciting areas. Its role as a versatile building block will continue to be explored in the synthesis of novel organic compounds with tailored properties.

One promising direction is the development of new ligands for catalysis and materials science. The ability of this compound to form stable complexes with a variety of metal ions opens up possibilities for creating new catalysts with enhanced activity and selectivity. mdpi.com The resulting coordination polymers could also exhibit interesting properties for applications in areas such as gas storage and separation.

In the field of medicinal chemistry, the focus will likely be on using this compound as a scaffold to design and synthesize new drug candidates. Its 3,5-disubstituted pattern is a key feature in molecules that have shown potent biological activity. nih.gov Further research could lead to the discovery of new compounds with improved efficacy against a range of diseases. For instance, its derivatives are being explored as potential anti-Alzheimer's agents due to their ability to chelate metal ions and inhibit key enzymes. rsc.org

The unique structure of this compound also makes it a valuable tool for studying fundamental biological processes. Its derivatives that can interact with specific DNA and RNA structures will continue to be important for understanding gene regulation and for the development of new therapeutic strategies that target nucleic acids. mdpi.comnih.govresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

[5-(hydroxymethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUQKAGYJAFMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603274 | |

| Record name | (Pyridine-3,5-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21636-51-1 | |

| Record name | (Pyridine-3,5-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Pyridine 3,5 Diyldimethanol

Strategies for Pyridine-3,5-diyldimethanol Synthesis

The synthesis of this compound can be approached through several strategic pathways. These methods primarily involve the modification of a pre-existing pyridine (B92270) ring or the construction of the pyridine ring itself with the desired substituents.

Reduction of Pyridine-3,5-dicarboxylic Acid Derivatives

A common and direct method for synthesizing this compound is through the reduction of pyridine-3,5-dicarboxylic acid or its derivatives, such as esters. This transformation targets the carboxyl groups, converting them into primary alcohols.

Reduction of Diethyl Pyridine-3,5-dicarboxylate (B1229872)

Diethyl pyridine-3,5-dicarboxylate serves as a readily available starting material for the synthesis of this compound. The two ester groups on the pyridine ring can be reduced to the corresponding primary alcohols. This reduction is a standard transformation in organic synthesis.

A specific example involves the reduction of diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. nih.gov In this procedure, the diester is treated with a suitable reducing agent in a dry solvent under a nitrogen atmosphere. nih.gov The reaction is typically initiated at a low temperature (0 °C) and then allowed to proceed at room temperature for several hours to ensure complete conversion. nih.gov This method provides a high yield of the corresponding diol, (2,6-dimethyl-4-phenylpyridine-3,5-diyl)dimethanol. nih.gov

Use of Reducing Agents (e.g., LiAlH4, NaBH4)

The choice of reducing agent is critical for the successful reduction of pyridine-3,5-dicarboxylic acid derivatives.

Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent capable of reducing esters and carboxylic acids to primary alcohols. ic.ac.ukmasterorganicchemistry.comuomustansiriyah.edu.iq It is frequently used for the synthesis of this compound from its corresponding diester. nih.govhbni.ac.in The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.govhbni.ac.in While highly effective, LiAlH₄ is a strong and reactive reagent that requires careful handling. uomustansiriyah.edu.iq

Sodium Borohydride (NaBH₄) is a milder reducing agent compared to LiAlH₄. uomustansiriyah.edu.iq Generally, NaBH₄ does not reduce esters under standard conditions. uomustansiriyah.edu.iq However, its reactivity can be enhanced by the addition of certain additives or by using specific solvents. For instance, the combination of NaBH₄ with lithium chloride in ethanol (B145695) can be used to reduce dimethyl 4-((trityloxy)methyl)pyridine-2,6-dicarboxylate to the corresponding diol. rsc.org Similarly, NaBH₄ in the presence of aluminum chloride can reduce esters of nicotinic and isonicotinic acids, although the reaction can be challenging. researchgate.net The reduction of aromatic esters with a NaBH₄-methanol system has also been reported. researchgate.net

| Starting Material | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |

| Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | LiAlH₄ | THF | 0 °C to 25 °C, 3h | (2,6-Dimethyl-4-phenylpyridine-3,5-diyl)dimethanol | 93% | nih.gov |

| Dimethyl 4-((trityloxy)methyl)pyridine-2,6-dicarboxylate | NaBH₄, LiCl | Ethanol | Ice-water bath to 60 °C, 5h | (4-((trityloxy)methyl)pyridine-2,6-diyl)dimethanol | 84.6% | rsc.org |

Multi-component Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) offer an efficient pathway to construct highly substituted pyridines in a single step from simple starting materials. tandfonline.comresearchgate.net These reactions are advantageous due to their atom economy and operational simplicity. researchgate.net While not a direct synthesis of this compound itself, MCRs can produce precursors like 3,5-disubstituted pyridines which can then be converted to the target molecule. dntb.gov.uaresearchgate.netacs.org For example, a one-pot reaction of an aldehyde, malononitrile, and an active methylene (B1212753) compound can yield a highly substituted pyridine. tandfonline.com

Synthesis via Aromatization of Dihydropyridine (B1217469) Precursors

The Hantzsch dihydropyridine synthesis is a well-established method for creating dihydropyridine rings, which can then be aromatized to form the corresponding pyridine derivatives. researchgate.net This strategy involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.net The resulting dihydropyridine can be oxidized to the pyridine. researchgate.netwum.edu.pk

For instance, the synthesis of diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate can be achieved by the aromatization of its dihydropyridine precursor using an oxidizing agent like sodium nitrite (B80452) in glacial acetic acid. nih.gov Various other oxidizing agents such as manganese dioxide, ceric ammonium nitrate (B79036), and hypervalent iodine reagents have also been employed for the aromatization of 1,4-dihydropyridines. researchgate.netsemanticscholar.orggrowingscience.comnih.gov The resulting pyridine-3,5-dicarboxylate can then be reduced to this compound as described previously.

| Oxidizing Agent | Conditions | Reference |

| Sodium Nitrite | Glacial acetic acid, 25 °C | nih.gov |

| Ceric Ammonium Nitrate | CH₃CN, room temperature | researchgate.net |

| [Hydroxy(tosyloxy)iodo]benzene | Solvent-free, room temperature | semanticscholar.org |

| Manganese Dioxide | Not specified | nih.gov |

Preparation from Substituted Pyridine Precursors

This compound can also be synthesized from other substituted pyridine precursors through functional group interconversions. For example, a process for preparing 3,5-dimethyl-4-methoxypyridine-2-methanol involves the catalytic hydrogenation of a cyanopyridine derivative to an aminomethylpyridine, which is then converted to the corresponding methanol (B129727). google.com While this example illustrates the conversion of a nitrile to a methanol on a pyridine ring, similar principles could be applied to synthesize this compound from a dicyanopyridine precursor.

Derivatization and Functionalization Reactions of this compound

The hydroxymethyl groups of this compound are the primary sites for its chemical modifications, enabling the synthesis of a diverse array of derivatives. These reactions include halogenation, esterification, and the formation of azide (B81097) derivatives, among other nucleophilic and electrophilic transformations.

The conversion of the diol to its corresponding dihalide is a key transformation. For instance, 3,5-Bis(bromomethyl)pyridine can be synthesized from this compound by treatment with hydrobromic acid. google.com This reaction typically involves heating the diol with a concentrated solution of HBr. google.comrsc.org The resulting 3,5-Bis(bromomethyl)pyridine is a white solid and serves as a valuable intermediate for further synthetic applications. google.com

A typical procedure involves the slow addition of 60% hydrobromic acid to this compound, followed by heating the mixture at 125°C for several hours. After cooling, the residue is dissolved in water and neutralized to a pH of 8 with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent like dichloromethane. google.com

Table 1: Synthesis of 3,5-Bis(bromomethyl)pyridine

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| This compound | 60% HBr | 125°C, 6 h | 3,5-Bis(bromomethyl)pyridine | 95% | google.com |

The hydroxyl groups of this compound can readily undergo esterification with various carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding diesters. byjus.com This reaction is often catalyzed by an acid or a base, such as pyridine. medcraveonline.com The choice of esterifying agent and reaction conditions allows for the introduction of a wide range of functional groups, thereby modifying the physical and chemical properties of the parent molecule. byjus.commedcraveonline.com

Esterification can be achieved using methods like the dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) system, which is effective for a variety of acids and alcohols. orgsyn.org This method is particularly useful for sterically hindered alcohols and can be performed under mild conditions. orgsyn.org

The transformation of the diol into a diazide derivative introduces a versatile functional group for further reactions, such as "click chemistry." nih.govajol.info The synthesis of 3,5-bis(azidomethyl)pyridine can be achieved from the corresponding diol. A common method involves the use of diphenylphosphoryl azide (DPPA) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like dry N,N-dimethylformamide (DMF). nih.gov This reaction proceeds via the in-situ formation of a phosphoryl intermediate, which is then displaced by the azide ion. nih.gov Organic azides are valuable intermediates for the synthesis of nitrogen-containing heterocycles. mdpi.com

Table 2: Synthesis of 3,5-Bis(azidomethyl)-2,6-dimethyl-4-phenylpyridine

| Starting Material | Reagents | Solvent | Product | Reference |

| (2,6-Dimethyl-4-phenylpyridine-3,5-diyl)dimethanol | DPPA, DBU | Dry DMF | 3,5-Bis(azidomethyl)-2,6-dimethyl-4-phenylpyridine | nih.gov |

The pyridine ring itself, being electron-deficient, is generally unreactive towards electrophilic aromatic substitution. gcwgandhinagar.com However, the nitrogen atom can be activated by conversion to a pyridine-N-oxide, which can facilitate electrophilic substitutions. gcwgandhinagar.comscripps.edu Conversely, the pyridine ring is more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. gcwgandhinagar.commdpi.com

The hydroxyl groups of this compound can be silylated using reagents like a mixture of pyridine, hexamethyldisilazane (B44280) (HMDS), and chlorotrimethylsilane (B32843) (TMSCl). rsc.orgresearchgate.net This derivatization is often used to protect the hydroxyl groups or to increase the volatility of the compound for analytical purposes such as gas chromatography. rsc.orgresearchgate.net

The pyridine nitrogen can also participate in reactions. For instance, it can be quaternized by reacting with alkyl halides. gcwgandhinagar.com This modification introduces a positive charge on the nitrogen atom and alters the reactivity of the entire molecule.

Stereoselective Synthetic Approaches

While this compound itself is not chiral, its derivatization can lead to the formation of chiral centers. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in these newly formed chiral molecules. wwu.eduwiley.com

For derivatives of pyridine compounds, stereoselective methods such as enantioselective Heck reactions and diastereoselective Evans alkylations have been employed to synthesize specific enantiomers. wwu.edu The development of stereoselective methodologies is crucial as the biological activity of chiral molecules often depends on their specific stereochemistry. wwu.edu While specific examples for the stereoselective synthesis starting directly from this compound are not extensively documented in the provided results, the principles of stereoselective synthesis would apply to its derivatives where chirality is introduced. wwu.edubeilstein-journals.orgnih.gov For instance, if the hydroxymethyl groups were to be oxidized to aldehydes and then reacted with a chiral nucleophile, stereoselective control of the resulting stereocenters would be a key consideration.

Coordination Chemistry of Pyridine 3,5 Diyldimethanol and Its Ligands

Pyridine-3,5-diyldimethanol as a Ligand in Metal Complexation

As a ligand, this compound (P35DM) exhibits diverse coordination behavior. It can act as a building block for more complex tridentate ligands or coordinate directly with metal centers. The presence of both a basic pyridine (B92270) nitrogen and two alcohol functionalities allows for a range of binding interactions, making it a subject of study in the development of new materials and catalysts. smolecule.com

This compound can adopt several coordination modes due to its multiple donor sites. While crystal structures for its simple complexes are not widely reported, its behavior can be inferred from its derivatives and related isomers. The diol groups (-CH₂OH) are capable of bridging metal nodes, for instance via their oxygen atoms, to form extended networks like 1D chains or 3D frameworks.

Studies on the closely related isomer, pyridine-2,6-dimethanol, demonstrate various binding modes. This isomer can act as a tridentate chelating ligand, using the pyridine nitrogen and both hydroxyl oxygen atoms to bind to a single metal center. semanticscholar.orgnih.gov It can also form complexes where it exists in its monoanionic (one hydroxyl group deprotonated) or dianionic (both hydroxyl groups deprotonated) forms, often acting as a bridging ligand between multiple metal ions. researchgate.net For example, in a dinuclear copper(II) complex, the monoanionic form of pyridine-2,6-dimethanol bridges two metal centers. researchgate.net Similarly, the analogous ligand pyrazine-2,5-diyldimethanol has been shown to act as a bridging, tetradentate linker, forming two chelate rings with metal ions. mdpi.com These examples suggest that this compound likely exhibits similar versatility, including monodentate, chelating, and bridging modes, leading to various coordination geometries such as octahedral and square pyramidal. semanticscholar.orgnih.gov

This compound and its derivatives form stable complexes with a range of transition metals.

Cu(II), Zn(II), Hg(II), and Cd(II): Research on analogous pyridine- and pyrazine-alcohol ligands indicates a strong tendency to coordinate with these d-block metals. iucr.org For example, pyrazine-2,5-diyldimethanol reacts with halide salts of Cu(II), Zn(II), Hg(II), and Cd(II) to form a variety of coordination polymers. mdpi.comiucr.org In these structures, the ligand bridges metal centers, which are also often linked by halide ions. mdpi.com The isomer pyridine-2,6-dimethanol has been used to synthesize a one-dimensional coordination polymer with cadmium, [(C₇H₁₀NO₂)CdCl₃]n, where the ligand's oxygen atom coordinates to the metal. semanticscholar.orgnih.gov A copper complex, [(C₇H₉NO₂)CuCl₂], has also been synthesized where the isomer acts as a tridentate ligand, creating a distorted square-pyramidal geometry around the copper ion. nih.gov These findings suggest that this compound is a viable ligand for constructing coordination compounds with these transition metals, likely forming bridged or chelated structures.

Pd(II): The coordination of this compound derivatives with palladium(II) has been more explicitly studied, particularly in the context of supramolecular self-assembly. biosynth.comcymitquimica.com A tridentate ligand derived from this compound, pyridine-3,5-diylbis(methylene) dinicotinate (L1), was synthesized and complexed with palladium(II) nitrate (B79036). beilstein-journals.org Depending on the stoichiometry, different complexes were formed, including a spiro-type complex Pd(L1)₂₂ and a double-decker coordination cage (NO₃)₂@Pd₃(L1)₄₄. beilstein-journals.org In these structures, the palladium(II) ions typically adopt a square-planar geometry, coordinated by the nitrogen atoms of the pyridine rings within the ligand. researchgate.netrsc.org

| Complex Formula | Metal-to-Ligand Ratio | Resulting Structure | Pd(II) Geometry |

|---|---|---|---|

| Pd(L1)₂₂ | 1:2 | Spiro-type mononuclear complex | Square-planar |

| (NO₃)₂@Pd₃(L1)₄₄ | 3:4 | Double-decker coordination cage | Square-planar |

While specific research on the coordination of this compound with lanthanide(III) ions is limited, studies on its isomer, pyridine-2,6-dimethanol (pdmH₂), provide significant insight. This isomer has been successfully used to synthesize a family of isostructural tetranuclear lanthanide complexes with a rare zigzag topology. researchgate.net

These complexes, with the general formula Ln₄(NO₃)₂(pdmH)₆(pdmH₂)₂₄, were formed with a range of lanthanides including Eu(III), Gd(III), Tb(III), and Dy(III). researchgate.net In these structures, six mono-deprotonated pdmH⁻ ligands bridge the four lanthanide ions through their alkoxido arms, creating a [Ln₄(μ-OR)₆]⁶⁺ core. The lanthanide ions are eight-coordinate with distorted geometries. researchgate.net Other related ligands, such as pyridine-3,5-dicarboxylate (B1229872), have also been used to create lanthanide metal-organic frameworks, demonstrating the suitability of the pyridine-3,5-disubstituted scaffold for coordinating with f-block elements. rsc.org

The coordination behavior of this compound is dictated by its two types of donor groups: the "soft" pyridine nitrogen and the "hard" hydroxyl oxygens. smolecule.com This combination allows for versatile binding to a wide array of metal ions. iucr.org The pyridine nitrogen acts as a stable coordination site for many transition metals, including palladium(II). beilstein-journals.org

The hydroxyl groups add another layer of complexity. They can coordinate to metal centers as neutral H₂O-like ligands or, more commonly, become deprotonated to act as anionic alkoxide donors (-CH₂O⁻). researchgate.net These alkoxide groups are particularly effective at bridging multiple metal ions, a key feature in the formation of polynuclear clusters and coordination polymers. researchgate.net Studies on related pyridine-alcohol ligands have shown that in mononuclear complexes with first-row transition metals, the alcohol group often shows a higher tendency for coordination than a carboxylate group would in a similar position. mdpi.comiucr.org This interplay between the pyridine nitrogen and the adaptable hydroxyl groups allows the ligand to bridge metal centers, influence the dimensionality of the resulting structure, and stabilize various coordination geometries. mdpi.com

Formation of Supramolecular Coordination Assemblies

The ability of this compound to act as a linker between metal ions makes it an excellent candidate for constructing supramolecular coordination assemblies. biosynth.comcymitquimica.com These are large, well-defined chemical architectures held together by coordination bonds. The process, known as coordination-driven self-assembly, allows for the creation of complex structures like molecular polygons and polyhedra from simple starting materials. beilstein-journals.org

Research has shown that derivatives of this compound can form sophisticated supramolecular cages. Specifically, the tridentate ligand pyridine-3,5-diylbis(methylene) dinicotinate (L1) reacts with palladium(II) ions to spontaneously form a Pd₃L₄-type double-decker cage. beilstein-journals.org This assembly encapsulates two nitrate anions within its central cavity, demonstrating its function as a container molecule. beilstein-journals.org The formation of such discrete, hollow structures highlights the utility of the pyridine-3,5-dimethanol scaffold in designing functional supramolecular systems.

In addition to discrete cages, this compound is a suitable building block for creating extended, infinite structures known as coordination polymers. In these materials, the ligand repeatedly bridges metal centers to form a chain-like structure.

While a structurally characterized 1D coordination polymer of this compound itself is not prominently documented, its potential is clear from related systems. It is described as a ligand that can form 1D chains by bridging metal nodes like Cu(II) and Zn(II) via its hydroxyl oxygen atoms. The formation of 1D polymers is a common feature for analogous ligands. For instance, pyrazine-2,5-diyldimethanol forms 1D coordination polymers with Cu(II), Zn(II), and Hg(II). mdpi.comiucr.orgresearchgate.net Furthermore, the Cd(II) complex of the isomer pyridine-2,6-dimethanol features a 1D polymeric chain of repeating [(C₇H₁₀NO₂)CdCl₃] units. semanticscholar.orgnih.gov These examples strongly support the capacity of this compound to form one-dimensional coordination polymers, where the ligand acts as a repeating spacer between metal ions.

Three-Dimensional Coordination Networks

This compound and its derivatives are effective linkers for the construction of three-dimensional (3D) coordination networks, often referred to as metal-organic frameworks (MOFs). The diol groups (-CH₂OH) can bridge metal centers, such as Cu(II) and Zn(II), through the hydroxyl oxygen atoms, leading to the formation of one-dimensional (1D) chains. These chains can then be further extended into 3D supramolecular architectures via robust intermolecular hydrogen bonds involving the hydroxyl groups.

The pyridine nitrogen atom can also coordinate to the metal center, providing further stability and influencing the final topology and porosity of the network. The versatility of the pyridine-3,5-disubstituted scaffold is demonstrated by the ability of its derivatives, such as pyridine-3,5-dicarboxylate (an oxidized form), to assemble into complex 3D networks with metal ions like silver(I). tandfonline.com The general strategy for building such extended architectures relies on using appropriate bridging ligands to connect metal centers, which not only stabilizes the 3D crystal structure but can also mediate magnetic interactions between metal ions. taylorandfrancis.com Research on analogous ligands like pyrazine-2,5-diyldimethanol further illustrates this principle, where bridging ligands and halogen ions construct 1D and 3D coordination polymers. mdpi.comresearchgate.net

Role of Bridging Ligands and Halogen Ions

Bridging ligands and halogen ions play a critical role in defining the structure and stability of coordination polymers derived from this compound. The structure of a metal-organic framework is highly dependent on the connectivity and geometry of the organic linker. taylorandfrancis.com In systems involving this compound, the ligand itself can act as a bridge.

Self-Assembly Processes and Molecular Recognition

Coordination-driven self-assembly is a powerful method for constructing complex, well-defined supramolecular architectures from this compound derivatives. semanticscholar.org By combining the ligand with metal components, often palladium(II), discrete molecules like metallocages can be formed through simple synthetic procedures. semanticscholar.orgbeilstein-journals.org

A notable example involves a derivative, pyridine-3,5-diylbis(methylene) dinicotinate (L1), which self-assembles with palladium(II) nitrate to form a [Pd₃L₄]-type coordination cage. beilstein-journals.org These self-assembly processes are often guided by weak interactions and the presence of a template, which can promote the synthesis and crystallization of new coordination polymers. taylorandfrancis.com The resulting architectures can possess cavities capable of molecular recognition. For instance, halogen-bond-driven self-assembly between donor and acceptor molecules can lead to supramolecular networks capable of anion recognition. researchgate.net A pliable double cage assembled from a related ligand demonstrated the ability to act as a molecular ruler for recognizing various polyatomic anions. rsc.org

Host-Guest Chemistry and Encapsulation Phenomena

The self-assembled coordination cages derived from this compound ligands exhibit fascinating host-guest chemistry, capable of encapsulating smaller molecules and anions within their internal cavities. beilstein-journals.orghbni.ac.in For example, a dimeric capsular assembly has been shown to encapsulate a dimethyl sulfoxide (B87167) (DMSO) molecule. hbni.ac.in

A significant demonstration of this phenomenon is the formation of a double-decker coordination cage with the formula (NO₃)₂@Pd₃(L1)₄₄, where L1 is pyridine-3,5-diylbis(methylene) dinicotinate. semanticscholar.orgbeilstein-journals.org In this structure, two nitrate anions are encapsulated within the cage's cavity, held in place by the surrounding framework. Similarly, a pliable double cage structure was synthesized that encapsulated both two nitrate anions and two water molecules, showcasing the co-encapsulation of different guest species. rsc.org

Anion Binding and Exchange

The coordination cages built from this compound-based ligands are not static hosts; they can exhibit dynamic behavior, including the selective binding and exchange of encapsulated anions. beilstein-journals.orgrsc.org The [(NO₃)₂@Pd₃(L1)₄]⁴⁺ cage provides a clear example of selective anion exchange. semanticscholar.orgbeilstein-journals.org The two nitrate ions initially encapsulated within the cavity can be exchanged for other halide ions when the complex is treated with a source of those ions.

Detailed studies revealed that the encapsulated nitrates could be successfully replaced by fluoride (B91410) (F⁻), chloride (Cl⁻), and bromide (Br⁻). semanticscholar.orgbeilstein-journals.org However, no exchange was observed when the cage was treated with iodide (I⁻), indicating a specific recognition and binding preference based on the size, charge, and geometry of the potential guest anion. semanticscholar.orgbeilstein-journals.org This selective exchange highlights the potential of these systems for anion sensing and separation. Further studies on a related pliable double cage showed that both the encapsulated anions and the external counter-ions could be exchanged with a variety of polyatomic anions like PF₆⁻ and ClO₄⁻. rsc.org

Ligand Isomerism and its Impact on Coordination Behavior

Isomerism, where compounds share the same formula but have different atomic arrangements, is crucial in coordination chemistry as it dictates the physical and chemical properties of the resulting complexes. libretexts.orgnumberanalytics.com The coordination behavior of pyridinedimethanol is highly sensitive to the substitution pattern on the pyridine ring.

The symmetrical 3,5-substitution pattern of this compound is critical for the formation of specific structures like double-decker coordination cages. Its constitutional isomer, Pyridine-2,6-diyldimethanol, where the hydroxymethyl groups are adjacent to the nitrogen, behaves differently. The 2,6-isomer typically acts as a tridentate chelating agent, binding a single metal ion through the nitrogen and both hydroxyl oxygens. researchgate.netnih.gov This contrasts with the common bridging behavior of the 3,5-isomer.

A direct comparison was made between a ligand derived from this compound (L1) and its positional isomer, bis(pyridin-3-ylmethyl)pyridine-3,5-dicarboxylate (L2). semanticscholar.orgbeilstein-journals.org While both are tridentate ligands used with palladium(II), they exhibit differences in their complexation behavior and the properties of the resulting complexes, a phenomenon described as "ligand isomerism". semanticscholar.orgbeilstein-journals.org This demonstrates that even subtle changes in the placement of functional groups within the ligand can have a significant impact on the final supramolecular architecture.

Table of Research Findings on this compound Derivatives

| Ligand Derivative | Metal Ion(s) | Key Structural Feature | Observed Phenomenon | Reference |

|---|---|---|---|---|

| Pyridine-3,5-diylbis(methylene) dinicotinate (L1) | Pd(II) | [Pd₃L₄] Double-Decker Cage | Encapsulation and selective exchange of anions (NO₃⁻, F⁻, Cl⁻, Br⁻) | semanticscholar.orgbeilstein-journals.org |

| Pyridine-3,5-dicarboxylate | Ag(I) | 3D Coordination Polymer | Formation of a 3D network with bridging ligands | tandfonline.com |

| bis(pyridin-3-yl-propyl)pyridine-3,5-dicarboxylate | Pd(II) | Pliable Double Cage | Encapsulation of NO₃⁻ and H₂O; diverse anion exchange | rsc.org |

| This compound | Cu(II), Zn(II) | 1D Chains / 3D Networks | Extension of 1D chains to 3D networks via H-bonding |

Applications of Pyridine 3,5 Diyldimethanol and Its Derivatives

Building Blocks for Advanced Functional Materials

Pyridine-3,5-diyldimethanol serves as a fundamental component in the construction of sophisticated materials, leveraging its structural and chemical properties to create ordered, high-performance systems. Its derivatives are integral to the formation of various classes of materials, from porous crystalline frameworks to intricate supramolecular assemblies.

Precursors for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. chinesechemsoc.orgtcichemicals.com The synthesis of COFs relies on the principle of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting framework. tcichemicals.comnih.gov These materials are noted for their high thermal stability, permanent porosity, and designable structures. chinesechemsoc.orgrsc.org

The formation of COFs typically involves reversible reactions, such as the condensation of aldehydes with amines to form imines, or the self-condensation of boronic acids. tcichemicals.com While this compound, a diol, is a recognized building block for various polymers, its direct application as a primary monomer in the synthesis of crystalline COFs is not extensively documented in current research. The primary building blocks for pyridine-based COFs are often molecules like 2,4,6-tris(4-aminophenyl)pyridine or pyridine-based dialdehydes. chinesechemsoc.orgrsc.org However, the pyridine-3,5-diyl structural unit is a common feature in many advanced materials, indicating its importance as a core scaffold.

Components in Supramolecular Chemistry and Self-Assemblies

The true utility of this compound as a building block is prominently displayed in supramolecular chemistry, where it serves as a precursor for larger, more complex ligands that can participate in self-assembly processes. The pyridine (B92270) moiety itself is a well-established component in the construction of various supramolecular architectures, including metallo-cages and interlocked molecules like catenanes. hbni.ac.in

A notable example involves the modification of this compound to create a versatile tridentate ligand. Through a condensation reaction, its two hydroxymethyl groups can be functionalized. For instance, reaction with nicotinoyl chloride hydrochloride yields pyridine-3,5-diylbis(methylene) dinicotinate (L1). This larger ligand is designed for self-assembly with metal ions. When combined with palladium(II) nitrate (B79036), ligand L1 spontaneously forms discrete, self-assembled coordination complexes. Depending on the stoichiometric ratio of the metal to the ligand, different supramolecular structures can be achieved, such as a Pd(L1)₂₂ complex or a more intricate coordination cage with the formula (NO₃)₂@Pd₃(L1)₄₄. The formation of these complex structures is a kinetically reversible process, which is a hallmark of self-assembly in supramolecular chemistry. beilstein-journals.org

Table 1: Supramolecular Assemblies Derived from a this compound-based Ligand (L1)

| Ligand | Metal Component | Resulting Supramolecular Complex | Assembly Type |

|---|---|---|---|

| Pyridine-3,5-diylbis(methylene) dinicotinate (L1) | Pd(NO₃)₂ | Pd(L1)₂₂ | mononuclear complex |

| Pyridine-3,5-diylbis(methylene) dinicotinate (L1) | Pd(NO₃)₂ | (NO₃)₂@Pd₃(L1)₄₄ | Coordination Cage |

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are materials in which metal ions or clusters are linked by organic ligands to form one-, two-, or three-dimensional networks. nih.gov The pyridine-3,5-diyl scaffold, derived from the oxidation of this compound to pyridine-3,5-dicarboxylic acid (PDCH₂), is a highly effective building block for a wide variety of MOFs. rsc.org

The combination of pyridine-3,5-dicarboxylic acid with various divalent d-block metal ions such as Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺ has led to the synthesis of a diverse family of new coordination compounds. rsc.org The structural outcome of these syntheses can be influenced by the addition of other template molecules, leading to frameworks with different dimensionalities and topologies. rsc.org For example, reactions have yielded 3D coordination polymers, 2D layered structures, 1D chains, and even 0D binuclear complexes. rsc.org This demonstrates the versatility of the pyridine-3,5-dicarboxylate (B1229872) ligand in directing the formation of complex, extended crystalline structures. rsc.org

Furthermore, more elaborate ligands, such as 5,5′-(Pyridine-3,5-diyl)diisophthalic acid, have been used to construct robust MOFs. A Zn(II)-based MOF created with this ligand features open channels and a highly polar pore system, making it suitable for applications like the selective adsorption of CO₂. ossila.com Another framework made with Lanthanide (Ln) metals showed high sensitivity in detecting Fe³⁺ ions. ossila.com

Table 2: Examples of MOFs and Coordination Polymers from Pyridine-3,5-dicarboxylic Acid (PDCH₂)

| Metal Ion | Ancillary Ligand/Template | Dimensionality | Reference |

|---|---|---|---|

| Cd²⁺ | DMF, H₂O | 3D | rsc.org |

| Mn²⁺ | DMF | 3D | rsc.org |

| Zn²⁺ | 3-hydroxymethylpyridine | 2D | rsc.org |

| Co²⁺ | 3-hydroxymethylpyridine | 2D | rsc.org |

| Cu²⁺ | 3-hydroxymethylpyridine | 1D | rsc.org |

| Zn²⁺ | 2-hydroxymethylpyridine | 0D (Binuclear) | rsc.org |

Materials for Optical and Electronic Applications

The pyridine nucleus is a key component in the design of materials with specific optical and electronic properties. The electron-deficient nature of the pyridine ring can be harnessed to create materials with interesting photophysical behaviors and electronic functionalities.

For instance, oligomers of cyclopentadithiophene-vinylenes end-capped with pyridine groups have been synthesized and studied for their electronic properties. rsc.org Research has shown that the protonation of the pyridine nitrogen atoms with acid has a significant impact on the material's optical properties. rsc.org These molecules were also found to be excellent conductors in single-molecule junctions, highlighting the role of the terminal pyridine groups in facilitating electron transport. rsc.org

In the realm of nonlinear optics, derivatives of pyridine-dimethanol have shown promise. A novel azo dye synthesized from a (5-hydroxy-6-methylpyridine-3,4-diyl)dimethanol derivative exhibited notable nonlinear optical (NLO) properties. Additionally, the electronic applications of these structures are evident in the field of energy storage, where MOFs constructed from pyridine-3,5-dicarboxylate have been investigated as active electrode materials for battery-supercapacitor hybrid devices. The structural and electronic properties imparted by the pyridine-based ligand are crucial to the performance of these energy storage systems.

Catalysis and Ligand Design

The pyridine ring is a ubiquitous structural motif in coordination chemistry and is central to the design of ligands for transition metal catalysis. mdpi.com The nitrogen atom provides a strong coordination site for metal ions, and the rigidity of the ring allows for the construction of well-defined catalyst structures.

Ligands for Transition Metal Catalysis

This compound is an excellent starting point for the synthesis of more elaborate ligands. Its diol functionality allows for straightforward modification to introduce other coordinating groups, transforming it from a simple linker into a multidentate ligand scaffold. The synthesis of the tridentate ligand pyridine-3,5-diylbis(methylene) dinicotinate, which coordinates effectively with palladium, is a prime example of this strategy.

Similarly, related structures like (4-(tert-butyl)pyridine-2,6-diyl)dimethanol have been used as intermediates in the synthesis of pyridyldiimine macrocyclic ligands. nih.gov These macrocycles have been shown to coordinate with alkaline earth metal ions like Ca²⁺ and Sr²⁺, and their redox properties can be systematically studied. nih.gov The design of such ligands is crucial for developing new catalysts, as the ligand framework dictates the coordination environment, and thus the reactivity, of the central metal ion. nih.govmdpi.com While this compound and its derivatives are extensively used to create well-defined metal complexes, the direct application of these specific complexes in catalytic reactions is an area for further investigation. The ability to form stable and predictable coordination compounds is the essential first step toward their use in catalysis. nih.gov

Role in Organic Transformations

This compound is a versatile bifunctional building block in organic synthesis. Its reactivity stems from the two primary hydroxyl groups attached to the pyridine ring, which can readily undergo a variety of chemical transformations. These hydroxymethyl groups can be converted into other functional groups, allowing for the construction of more complex molecules.

A key transformation of this compound is its conversion to 3,5-bis(bromomethyl)pyridine. This is typically achieved by treating the diol with a strong brominating agent such as hydrobromic acid (HBr). patsnap.comsdfine.com The resulting bis(bromomethyl)pyridine is a highly reactive intermediate, susceptible to nucleophilic substitution reactions at the benzylic positions. This makes it a valuable precursor for introducing the pyridine-3,5-dimethylene scaffold into larger molecular frameworks. This reactivity allows for its use in the synthesis of a variety of compounds, including those with applications in medicinal chemistry. patsnap.comsdfine.com

The hydroxymethyl groups of this compound can also participate in condensation and nucleophilic substitution reactions, highlighting its utility as a precursor for pharmaceuticals, agrochemicals, and other fine chemicals. pharmacompass.com The solubility of this compound in water and various organic solvents further enhances its applicability in a range of reaction conditions. pharmacompass.com

Medicinal Chemistry and Biological Activity

The pyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. nih.gov Derivatives of this compound have been explored for various therapeutic applications, leveraging the unique structural and electronic properties of the pyridine ring.

Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in a variety of neurodegenerative disorders, making selective nNOS inhibitors promising therapeutic targets. sdfine.comnih.gov this compound has been utilized as a key building block in the synthesis of potent and selective inhibitors of nNOS. patsnap.comsdfine.com

In one approach, this compound is converted to 3,5-bis(bromomethyl)pyridine, which then serves as a linker to construct symmetric double-headed aminopyridine-based inhibitors. patsnap.comsdfine.com These dimeric compounds have shown high affinity for nNOS and excellent selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms. For instance, a derivative featuring a 3,5-bis-substituted pyridine linker demonstrated a Ki of 38 nM for nNOS and was over 100-fold selective for nNOS over eNOS. patsnap.com The design of these inhibitors leverages the structural features of the pyridine core to achieve high potency and isoform selectivity, which is crucial for minimizing potential side effects. patsnap.comnih.govgoogle.com

| Inhibitor Structure | Target | Ki (nM) | Selectivity (nNOS vs. eNOS) | Reference |

| Dimeric aminopyridine with 3,5-bis-substituted pyridine linker | nNOS | 38 | >100-fold | patsnap.com |

| Dimeric aminopyridine with 1,3-bis-substituted phenyl linker | nNOS | 49 | - | patsnap.com |

This table presents data for representative nNOS inhibitors synthesized using a pyridine-based linker derived from this compound.

Beyond the classical double helix, DNA can adopt alternative secondary structures such as G-quadruplexes (G4s) and i-motifs, which are implicated in the regulation of gene expression and other cellular processes. d-nb.infoagropages.com Molecules that can selectively interact with these noncanonical DNA structures are valuable tools for chemical biology and potential therapeutic agents.

While research on this compound itself in this context is limited, a closely related derivative, (2,6-Dimethyl-4-Phenylpyridine-3,5-Diyl)Dimethanol, has been used to synthesize a library of bis-triazolyl-pyridine derivatives. d-nb.info These compounds were designed to interact with G4 and i-motif DNA structures. The synthetic strategy involved the conversion of the diol to a diazide, followed by a click chemistry reaction to introduce various substituents. d-nb.info

Circular dichroism screening of the synthesized library revealed that several of the bis-triazolyl-pyridine derivatives could interact with and affect the thermal stability of different G4 and i-motif structures. d-nb.info This work demonstrates that the pyridine-3,5-dimethylene scaffold can serve as a versatile platform for the development of ligands targeting noncanonical DNA structures. d-nb.info

Pyridine and its derivatives have been extensively studied as corrosion inhibitors for various metals, particularly steel in acidic environments. aun.edu.egsarex.comnih.govijsdr.orgsolubilityofthings.com The inhibitory effect is attributed to the adsorption of the pyridine molecules onto the metal surface, forming a protective layer that impedes both the anodic and cathodic corrosion reactions. aun.edu.eg

| Pyridine Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 2-amino-3-benzyloxypyridine | Mild Steel | HClO4 | 68.38 | aun.edu.eg |

| 3-acetyl-4-(phenyl)-6-(2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one | Mild Steel | HCl | >99 | nih.govijsdr.org |

| Pyridine-2-thiol | Brass | H2SO4 | >85 |

This table shows the corrosion inhibition efficiency of various pyridine derivatives, illustrating the potential of the pyridine scaffold in this application.

Agrochemicals and Fine Chemicals Synthesis

The pyridine ring is a key structural motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. aun.edu.eg Pyridine-based pesticides are known for their high efficiency and low toxicity. ijsdr.org this compound, with its reactive hydroxymethyl groups, serves as a valuable intermediate in the synthesis of such compounds. pharmacompass.com

While specific examples of commercial agrochemicals derived directly from this compound are not extensively documented in readily available literature, the general importance of pyridine derivatives in this field is well-established. aun.edu.eg The functional groups of this compound allow for its incorporation into more complex molecules with desired biological activities. For instance, the synthesis of hydrazone derivatives containing a pyridine moiety has been shown to yield compounds with activity against plant pathogens like Ralstonia solanacearum. nih.gov The versatility of this compound as a building block makes it a compound of interest for the development of new agrochemicals and fine chemicals. pharmacompass.com

Spectroscopic and Computational Characterization of Pyridine 3,5 Diyldimethanol Systems

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic techniques is employed to define the molecular structure of Pyridine-3,5-diyldimethanol, each providing unique insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide definitive evidence for the compound's symmetric 3,5-disubstituted pyridine (B92270) framework.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the hydroxymethyl groups. In a typical solvent like DMSO-d₆, the aromatic protons appear as multiplets in the downfield region, while the methylene (B1212753) and hydroxyl protons are observed further upfield. rsc.org A study reported the following chemical shifts (δ) for this compound in DMSO-d₆: the two equivalent protons at positions 2 and 6 of the pyridine ring (H-2, H-6) appear as a multiplet at 8.38 ppm, and the proton at position 4 (H-4) is observed as a multiplet at 7.66 ppm. rsc.org The four methylene protons (-CH₂) of the two hydroxymethyl groups resonate as a doublet at 4.52 ppm, coupled to the hydroxyl protons. rsc.org The two hydroxyl protons (-OH) appear as a triplet at 5.32 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying the unique carbon environments. For this compound in DMSO-d₆, characteristic peaks are observed for the aromatic carbons and the methylene carbons. The signals at 146.59 ppm and 132.68 ppm are assigned to the pyridine ring carbons at positions 2/6 and 4, respectively. rsc.org The carbon at position 3/5, to which the hydroxymethyl groups are attached, appears at 137.13 ppm. rsc.org The carbon of the methylene groups (-CH₂) gives a signal at 60.64 ppm. rsc.org

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-2, H-6 | 8.38 | m | - |

| H-4 | 7.66 | m | - | |

| -CH₂- | 4.52 | d | 5.7 | |

| -OH | 5.32 | t | 5.7 | |

| ¹³C | C-2, C-6 | 146.59 | - | - |

| C-4 | 132.68 | - | - | |

| C-3, C-5 | 137.13 | - | - | |

| -CH₂- | 60.64 | - | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum is dominated by features characteristic of the alcohol and pyridine moieties.

The key vibrational bands include:

O-H Stretching: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (-OH) groups.

Aromatic C-H Stretching: Weaker absorptions corresponding to the C-H stretching vibrations of the pyridine ring typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Absorptions for the methylene (-CH₂) C-H stretching are expected in the 2850-2960 cm⁻¹ range.

C=C and C=N Ring Stretching: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) are observed in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the C-O stretching of the primary alcohol groups is typically found in the 1000-1050 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200-3600 (Broad, Strong) |

| C-H Stretch | Pyridine Ring | 3000-3100 (Weak) |

| C-H Stretch | Methylene (-CH₂) | 2850-2960 (Medium) |

| C=C, C=N Stretch | Pyridine Ring | 1400-1600 (Medium-Strong) |

| C-O Stretch | Primary Alcohol | 1000-1050 (Strong) |

Mass Spectrometry (MS and ESIMS)

Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₇H₉NO₂ and a calculated molecular mass of approximately 139.15 g/mol .

High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the elemental formula. For the protonated molecule [M+H]⁺, the calculated exact mass is 140.0706. rsc.org Experimental data from Electrospray Ionization (ESI) mass spectrometry, a soft ionization technique, confirms this with a measured m/z value of 140.0704 for the [M+H]⁺ ion, which is consistent with the assigned structure. rsc.org Further fragmentation in the mass spectrometer could lead to the loss of water (H₂O) or hydroxymethyl (-CH₂OH) radicals, providing additional structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The pyridine ring is the primary chromophore in this compound. Like the parent pyridine molecule, it is expected to exhibit absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions. Pyridine typically shows a strong π→π* transition around 250-260 nm. The presence of the hydroxymethyl substituents on the ring may cause a slight shift (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted pyridine.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Consequently, it does not exhibit a CD spectrum and is considered CD-inactive.

X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. While specific crystallographic data for this compound is not widely published in the reviewed literature, analysis of related structures suggests key features.

It is anticipated that the crystal structure would be heavily influenced by intermolecular hydrogen bonding. The hydroxyl groups of the two hydroxymethyl substituents are capable of acting as both hydrogen bond donors and acceptors. This would likely lead to the formation of extensive hydrogen-bonding networks, connecting neighboring molecules into chains, sheets, or more complex three-dimensional architectures. The pyridine nitrogen atom can also act as a hydrogen bond acceptor, further contributing to the stability of the crystal lattice.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For pyridine derivatives, this method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior.

While a specific single-crystal X-ray diffraction study for this compound is not widely reported in the available literature, the structures of closely related pyridine derivatives have been extensively studied. For instance, studies on other substituted pyridylmethanols and pyridinedicarboxamides reveal key structural features that can be extrapolated to this compound. nih.gov These studies consistently show the planar nature of the pyridine ring and provide data on the geometry of substituents.

In a study of a pyridylpyrazole derivative, single-crystal X-ray diffraction confirmed the molecular structure and provided precise measurements of bond lengths and angles. nih.govresearchgate.net Similarly, the crystal structure of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides has been determined, offering insights into the conformation of substituents on the pyridine ring. nih.gov The analysis of a picrate (B76445) derivative also utilized this technique to establish its monoclinic crystal system and detailed molecular packing, highlighting the presence of intermolecular hydrogen bonds. eurjchem.com

Table 1: Representative Crystallographic Data for a Related Pyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.876(4) |

| b (Å) | 7.6675(18) |

| c (Å) | 13.846(3) |

| V (ų) | 1766.9(7) |

| Z | 4 |

Data from a study on a related picrate derivative, illustrating typical crystallographic parameters obtained from single-crystal X-ray diffraction. eurjchem.com

These examples underscore the utility of single-crystal X-ray diffraction in elucidating the detailed solid-state structures of pyridine-containing compounds.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing crystalline materials, particularly when single crystals are not available. This method provides information about the crystal structure, phase purity, and unit cell dimensions of a compound.

For complex organic molecules like derivatives of this compound, determining the crystal structure from powder diffraction data can be challenging. However, when combined with other techniques such as solid-state NMR and computational methods like periodic Density Functional Theory (DFT) calculations, a successful structure determination can be achieved. rsc.org This integrated approach has been successfully applied to determine the crystal structures of complex organic molecules, demonstrating the power of combining experimental PXRD data with computational modeling for structure optimization and validation. rsc.org

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to understand and predict the chemical behavior of molecules. These methods are instrumental in complementing experimental data and providing insights into properties that are difficult to measure directly.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules. q-chem.com For pyridine and its derivatives, DFT calculations are used to optimize molecular geometries, calculate spectroscopic properties, and explore reaction mechanisms. nih.govresearchgate.netresearchgate.net

DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to study pyridine-based systems. nih.govresearchgate.net These calculations can accurately predict structural parameters that are in good agreement with experimental data from techniques like single-crystal X-ray diffraction. researchgate.net Furthermore, DFT is used to compute molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic transitions and reactivity of the molecule. nih.govresearchgate.net

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are essential computational procedures used to determine the most stable three-dimensional conformation of a molecule. For this compound and its derivatives, these calculations are typically performed using DFT methods. nih.govresearchgate.net

The process involves finding the minimum energy structure on the potential energy surface. The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These computed parameters can then be compared with experimental results to validate the computational model. researchgate.net For example, in a study of 6-arylated-pyridin-3-yl methanol (B129727) derivatives, the structural parameters obtained from DFT calculations showed good agreement with experimental data from single-crystal X-ray diffraction. researchgate.net

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical parameters derived from DFT calculations offer quantitative measures of a molecule's reactivity. mdpi.com These descriptors help in understanding and predicting the chemical behavior of compounds like this compound. Key parameters include:

HOMO and LUMO energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.govmdpi.com

Chemical Hardness and Softness: These parameters quantify the resistance of a molecule to change its electron configuration.

Electronegativity and Chemical Potential: These descriptors relate to the molecule's ability to attract electrons.

Fukui Functions and Parr Functions: These are used to identify the most reactive sites within a molecule for electrophilic and nucleophilic attacks. nih.gov

Table 2: Key Quantum Chemical Parameters

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. |

| Chemical Softness (S) | Reciprocal of hardness; measure of polarizability. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |

These parameters are crucial for rationalizing the reactivity and designing new molecules with desired properties. mdpi.com

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution in a molecule. libretexts.orguni-muenchen.de They are valuable for identifying reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions. researchgate.net

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents regions of neutral potential. researchgate.netwolfram.com

For pyridine derivatives, the MEP map would show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation and coordination with metal ions. The hydroxyl groups of this compound would also influence the MEP, with negative potential around the oxygen atoms and positive potential around the hydrogen atoms, indicating their ability to act as hydrogen bond donors and acceptors. researchgate.net

Supramolecular Interaction Analysis (Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding

This compound is capable of participating in a variety of hydrogen bonding interactions, which are fundamental to its structural chemistry. The two hydroxymethyl groups serve as primary hydrogen bond donors, while the pyridine nitrogen atom and the oxygen atoms of the hydroxyl groups act as acceptors. nih.gov This functionality allows for the formation of robust and directional intermolecular connections.

The principal hydrogen-bonding motifs anticipated for this compound systems include:

O–H···N Interactions: This involves the donation of a hydrogen atom from a hydroxymethyl group to the nitrogen atom of a pyridine ring on an adjacent molecule. This type of interaction is a well-established and strong synthon in the crystal engineering of pyridine-containing compounds. mdpi.com

O–H···O Interactions: Hydrogen bonds can form between the hydroxymethyl groups of neighboring molecules, where one acts as the donor and the other as the acceptor. Such interactions are common in alcohols and polyols, often leading to the formation of extended chains or sheets. nih.gov

In coordination complexes or cocrystals, these primary interactions can be further supplemented by weaker C–H···O or C–H···π bonds, creating a highly stable, three-dimensional network. mdpi.comuchile.cl The interplay of these hydrogen bonds is a key factor in the formation of specific crystalline polymorphs and in the assembly of multicomponent crystals. mdpi.com Studies on related pyridine-alcohol ligands have demonstrated that the hydroxyl groups play a critical role in extending lower-dimensional coordination polymers into 3D non-covalent networks through strong hydrogen bond interactions. mdpi.com

Table 1: Potential Hydrogen Bonding Interactions in this compound Systems

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Intermolecular | Hydroxyl (O-H) | Pyridine (N) | A strong, directional bond forming a robust connection between molecules. |

| Intermolecular | Hydroxyl (O-H) | Hydroxyl (O) | A common interaction in alcohols, leading to the formation of chains or rings. |

π-π Stacking

The aromatic pyridine ring of this compound is integral to the formation of π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent pyridine rings and are a significant cohesive force in the crystal packing of aromatic molecules. nih.govrsc.org

Computational and database studies on pyridine dimers reveal that the most stable stacking arrangements are not perfectly eclipsed (sandwich) but are typically offset. researchgate.netnih.gov The primary geometries include:

Parallel-Displaced: The rings are parallel, but one is shifted relative to the other. This arrangement mitigates electrostatic repulsion.

Antiparallel-Displaced: The rings are parallel and displaced, with the nitrogen atom of one ring oriented away from the nitrogen of the other. This is often the most energetically favorable configuration for pyridine dimers, with calculated binding energies around -3.97 kcal/mol. researchgate.net

T-shaped (Edge-to-Face): The edge of one ring (C-H bonds) points towards the face of another.

The interplay between electrostatic forces and electron correlation effects governs the stability of these stacked geometries. nih.gov The presence of hydrogen bonding can significantly influence the geometry of stacked pyridines in crystals, often resulting in shorter distances and more defined offsets between the rings. nih.gov In many crystal structures, π-π stacking interactions between pyridine rings lead to the formation of one-dimensional columns or "stacks," with typical center-to-center distances ranging from 3.3 to 3.8 Å. researchgate.net These columnar structures are then interlinked by hydrogen bonds to build up the full crystal lattice.

Table 2: Calculated Interaction Energies for Pyridine Dimer Stacking Geometries Data based on MP2/6-311++G** level of theory, serving as a model for this compound interactions.

| Stacking Geometry | Interaction Energy (kcal/mol) |

|---|---|

| Antiparallel-Displaced | -3.97 researchgate.net |

| Antiparallel-Sandwich | -3.05 researchgate.net |

| Parallel-Displaced | -2.39 researchgate.net |

| T-shaped (T-up) | -1.91 researchgate.net |

| Parallel-Sandwich | -1.53 researchgate.net |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways

While classical methods for synthesizing pyridine (B92270) diols exist, future research is anticipated to focus on developing more efficient, stereoselective, and versatile synthetic routes. The reduction of the corresponding diethyl pyridine-3,5-dicarboxylate (B1229872) using reagents like lithium aluminium hydride is a known method to produce the di-alcohol intermediate. mdpi.com However, the evolution of synthetic chemistry points toward more sophisticated approaches.

One promising area is the application of click chemistry. For instance, pyridoxine (B80251) (a related pyridine derivative) has been used as a starting material to synthesize triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. rsc.org This suggests that Pyridine-3,5-diyldimethanol could be functionalized to participate in similar reactions, creating complex and tailored molecular architectures.

Furthermore, research into novel pathways for N-alkenyl compounds using triazole intermediates offers another avenue. uochb.cz Investigations into transforming this compound into haloalkenyl imidoyl halides could yield a range of stereo-defined N-alkenyl products, expanding its synthetic utility. uochb.cz

Table 1: Potential Novel Synthetic Strategies

| Synthetic Strategy | Precursor/Intermediate | Potential Product | Research Focus |

|---|---|---|---|

| Click Chemistry | Azide-functionalized this compound | Triazole-linked polymers or macrocycles | Creating complex, well-defined architectures for materials science. |

| Multi-Component Reactions (MCRs) | This compound, amines, carbonyls | Highly substituted pyridine derivatives | Efficient, one-pot synthesis of diverse compound libraries. |

| N-Alkenyl Synthesis | Triazole derivative of this compound | Stereo-defined N-alkenyl compounds | Accessing new classes of functional molecules for various applications. uochb.cz |

Exploration of Advanced Material Applications

The bifunctional nature of this compound makes it an excellent building block (linker or ligand) for advanced materials. Its analogue, pyrazine-2,5-diyldimethanol, has been successfully used to synthesize 1D and 3D coordination polymers with metal halides (Cu(II), Zn(II), Cd(II), Hg(II)). mdpi.commdpi.com The resulting structures exhibit complex supramolecular networks held together by hydrogen and halogen bonds. mdpi.com This strongly suggests that this compound could be similarly employed to create a new family of coordination polymers and metal-organic frameworks (MOFs) with potentially unique catalytic, sorption, or photoluminescent properties.

Pyridine-based compounds are also integral to the development of materials for organic light-emitting diodes (OLEDs). otilumionics.comhbni.ac.in The pyridine moiety can be incorporated into larger conjugated systems to tune electronic properties. Future work could involve incorporating this compound into polymers or small molecules designed for use in OLEDs, where it could influence charge transport and emission characteristics.

Integration with Nanoscience and Biotechnology

The intersection of nanotechnology and biotechnology presents significant opportunities for this compound. Nanobiotechnology leverages the unique properties of nanoscale materials for biological and medical applications, such as drug delivery, biosensing, and medical imaging. agrifoodscience.com

The hydroxymethyl groups on this compound can be used to anchor the molecule to the surface of nanoparticles (e.g., gold, zinc oxide, or iron oxide), creating functionalized nanosystems. taylorfrancis.com Such systems could be explored for targeted drug delivery, where the pyridine core might interact with specific biological targets. Pyridine derivatives are known to exhibit a range of biological activities, and this intrinsic property could be harnessed in nanomedicine applications. solubilityofthings.com

In biotechnology, pyridoxine-based triazoles have been designed and synthesized as potential multi-functional agents for Alzheimer's disease, demonstrating capabilities for inhibiting acetylcholinesterase, providing antioxidant effects, and chelating metal ions. rsc.orgrsc.org This precedent suggests that derivatives of this compound could be investigated for similar therapeutic applications, potentially integrated into nanocarriers to improve bioavailability and targeting.

Computational Design and Prediction of New Materials

Modern materials discovery is increasingly driven by computational methods, which can significantly accelerate the design-synthesis-testing cycle. otilumionics.com High-throughput computing and machine learning algorithms can screen virtual libraries of compounds to predict their properties before committing to costly and time-consuming laboratory synthesis. otilumionics.comfrontiersin.org

For this compound, computational tools can be employed to:

Predict Material Properties: Use quantum chemistry simulations, like Density Functional Theory (DFT), to predict the electronic, optical, and structural properties of polymers or MOFs derived from the compound. otilumionics.comfrontiersin.org This is crucial for designing materials for specific applications like OLEDs or gas storage.

Optimize Structures: Model the self-assembly of coordination polymers to understand and control the final architecture. utwente.nl

Screen for Biological Activity: Employ molecular docking studies to predict the binding affinity of this compound derivatives to biological targets, guiding the design of new therapeutic agents. rsc.orgrsc.org

Table 2: Computational Approaches for Material Design

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Quantum Simulations (e.g., DFT) | Advanced Materials (OLEDs, Polymers) | Optical gap, emission spectra, electronic structure. otilumionics.com |

| Molecular Dynamics (MD) | Coordination Polymers, Nanosystems | Self-assembly, structural stability, guest-host interactions. utwente.nl |

| Machine Learning (AI) / QSAR | Biotechnology, Drug Discovery | Biological activity, toxicity, ADME properties. otilumionics.comrsc.org |

Sustainable Synthesis and Green Chemistry Approaches

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. ijnc.irmdpi.com The synthesis of this compound and its derivatives is an area ripe for the application of these principles.

Key green chemistry strategies that could be developed include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids. rasayanjournal.co.inscirp.org The synthesis of coordination polymers from a pyrazine (B50134) analogue has already been demonstrated in water, showcasing a viable eco-friendly method. mdpi.com

Catalytic Methods: Developing catalytic reduction methods to replace stoichiometric reagents like LiAlH4, which generate significant waste. This would improve atom economy and reduce the environmental impact.

Energy-Efficient Synthesis: Exploring microwave-assisted or ultrasound-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inrasayanjournal.co.in These techniques have been successfully applied to the synthesis of various heterocyclic compounds. rasayanjournal.co.in

Solvent-Free Reactions: Investigating mechanochemical or other solvent-free reaction conditions, which minimize waste and can lead to higher yields and simpler purification processes. mdpi.com

By focusing on these emerging research areas, the scientific community can unlock the full potential of this compound as a valuable component in the next generation of materials and technologies.

常见问题